N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dimethylamino groups and a phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with N,N-dimethylaniline in the presence of a catalyst. This reaction forms an intermediate, which is then further reacted with 3-methylphenylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)phenol
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)phenyl isocyanate
Uniqueness
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-7-6-8-17(13-15)23-21(27)20(26)22-14-19(25(4)5)16-9-11-18(12-10-16)24(2)3/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGCLEACRVVWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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